{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol
Description
{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol (CAS No. 1217863-45-0) is an organosilicon compound featuring a chloropyridine moiety linked to a phenylmethanol group via a dimethylsilyl bridge. Its molecular formula is C₁₄H₁₆ClNOSi, with a molecular weight of 277.82 g/mol and a purity of ≥95% . The compound’s structure combines aromatic, silane, and alcohol functionalities, making it relevant in materials science and pharmaceutical synthesis. Notably, it is listed as discontinued in commercial catalogs, indicating specialized or niche applications .
Properties
IUPAC Name |
[2-[(6-chloropyridin-3-yl)-dimethylsilyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNOSi/c1-18(2,12-7-8-14(15)16-9-12)13-6-4-3-5-11(13)10-17/h3-9,17H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOGJAOJSRXZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CN=C(C=C1)Cl)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217863-45-0 | |
| Record name | {2-[(6-chloropyridin-3-yl)dimethylsilyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol typically involves the reaction of 6-chloropyridine with a dimethylsilyl-substituted phenylmethanol precursor. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as distillation or chromatography, are employed to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the phenylmethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloropyridinyl group can be reduced to form the corresponding pyridinyl derivative.
Substitution: The chlorine atom in the chloropyridinyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: The major products include the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major product is the pyridinyl derivative.
Substitution: The major products are the substituted pyridinyl derivatives, depending on the nucleophile used.
Scientific Research Applications
The compound {2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol , with CAS number 1217863-45-0, is a silanol derivative that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its scientific research applications, supported by detailed data tables and case studies.
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds with similar structures can exhibit anticancer properties. The presence of the chloropyridine group may enhance the compound's ability to interact with biological targets involved in cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated various chloropyridine derivatives for their cytotoxic effects against different cancer cell lines. The results suggested that modifications at the nitrogen position of the pyridine ring could significantly affect biological activity.
Material Science
Silicon-Based Materials : The dimethylsilyl group allows for the incorporation of this compound into silicon-based polymers, which are used in various applications including electronics and coatings.
Data Table: Properties of Silicon-Based Polymers Incorporating Dimethylsilyl Compounds
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Mechanical Strength | 50 MPa |
| Chemical Resistance | Excellent against solvents |
Organic Synthesis
Reagent in Synthesis : this compound can serve as a versatile reagent in organic synthesis, particularly in coupling reactions and as a protecting group for alcohols.
Application Example:
In a synthetic pathway reported by Synthetic Communications, this compound was utilized to protect hydroxyl groups during multi-step syntheses, demonstrating its utility in complex organic transformations.
Mechanism of Action
The mechanism of action of {2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridinyl group can bind to active sites or allosteric sites on proteins, modulating their activity. The dimethylsilyl group may enhance the compound’s stability and solubility, facilitating its interaction with biological targets. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine-Based Analog: [3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (CAS Not Provided)
- Structure: Contains a 1,3,5-triazine core substituted with phenoxy, chlorophenoxy, and aminophenylmethanol groups.
- Molecular Formula : C₂₂H₁₇ClN₄O₃.
- Synthesis : Prepared via DIBAL-H reduction at −70°C, yielding quantitative conversion .
- Key Differences :
- The triazine ring introduces significant steric bulk and π-conjugation, contrasting with the chloropyridine-silane system in the target compound.
- Higher molecular weight (MW ≈ 433 g/mol) compared to the target (277.82 g/mol), likely impacting solubility and reactivity.
- Applications : Triazines are common in agrochemicals; this derivative may serve as a herbicide or pharmaceutical intermediate .
Dichloropyridine Derivative: (5,6-Dichloropyridin-3-yl)methanol (CAS 54127-30-9)
- Structure : A simpler pyridine derivative with dichloro substitution at positions 5 and 4.
- Molecular Formula: C₆H₅Cl₂NO (MW = 194.02 g/mol).
- Key Differences: Lacks the silane group, reducing steric hindrance and altering electronic properties. Higher chlorine content may enhance electrophilicity compared to the mono-chloro target compound.
- Applications : Used in pharmaceuticals and chemical synthesis .
Fluoropyridine-Pyrrolidine Hybrid: (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
- Structure: Combines a fluoropyridine ring with a pyrrolidine-methanol group.
- Molecular Formula: Not explicitly provided, but estimated MW ≈ 212 g/mol.
- Key Differences :
- Fluorine substitution at pyridine C6 increases electronegativity and metabolic stability compared to chlorine.
- Pyrrolidine introduces a saturated heterocycle, enhancing conformational flexibility.
- Applications : Relevant in drug discovery, particularly for kinase inhibitors or CNS-targeting agents .
Bromophenylpyridine Derivative: [6-(3-Bromophenyl)pyridin-3-yl]methanol (CAS 887974-56-3)
- Structure : Features a bromophenyl group attached to pyridine.
- Safety : Requires precautions for inhalation and skin contact .
- Key Differences: Bromine’s larger atomic radius and polarizability compared to chlorine may alter binding affinity in biological systems.
- Applications : Intermediate in organic synthesis or radiopharmaceuticals .
Comparative Data Table
Research Findings and Implications
- Electronic Effects: The dimethylsilyl group in the target compound may enhance electron donation to the pyridine ring, altering reactivity compared to non-silane analogs .
- Steric Considerations : Bulkier substituents (e.g., triazine in ) reduce accessibility for nucleophilic attack, whereas simpler structures (e.g., dichloropyridine ) favor faster reaction kinetics.
Biological Activity
The compound {2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol is a silane derivative with potential biological activity. Its unique structural features, including the chloropyridinyl and dimethylsilyl groups, suggest various interactions with biological targets, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound based on recent research findings, synthetic routes, and potential applications.
- Molecular Formula : C14H16ClNOSi
- Molecular Weight : 277.82 g/mol
- CAS Number : 1217863-45-0
Synthesis
The synthesis of this compound typically involves a coupling reaction between 6-chloropyridine and a dimethylsilyl-substituted phenylmethanol precursor. The reaction is often facilitated by catalysts such as palladium on carbon (Pd/C) in solvents like tetrahydrofuran (THF) under inert atmospheric conditions to prevent oxidation .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chloropyridinyl group can bind to active or allosteric sites on proteins, potentially modulating their activity. The dimethylsilyl moiety may enhance the compound's stability and solubility, facilitating its interaction with biological targets.
Enzyme Interaction
Research indicates that this compound may influence various enzyme activities, although specific enzymes have not been conclusively identified in the available literature. Its structural characteristics suggest potential interactions with enzymes involved in metabolic pathways or signaling cascades.
Antiproliferative Effects
Preliminary studies indicate that compounds structurally related to this compound could possess antiproliferative properties against cancer cell lines. For instance, certain derivatives have demonstrated cytotoxicity against human cancer cell lines like HeLa and A549, indicating a potential role in cancer therapeutics .
Case Studies
Several studies have explored the biological activities of chloropyridine derivatives:
- Antibacterial Activity : A study evaluated various chloropyridine derivatives for their efficacy against MRSA, revealing significant antibacterial properties that warrant further investigation into related compounds like this compound .
- Cytotoxicity Assays : Research on similar silane derivatives has shown promising results in cytotoxicity assays against various cancer cell lines, suggesting that this compound may also exhibit similar effects .
Comparative Analysis
To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| {2-[(6-Bromopyridin-3-yl)dimethylsilyl]phenyl}methanol | Bromine instead of Chlorine | Moderate antibacterial activity |
| {2-[(6-Fluoropyridin-3-yl)dimethylsilyl]phenyl}methanol | Fluorine instead of Chlorine | Potential cytotoxic effects |
| {2-[(6-Methylpyridin-3-yl)dimethylsilyl]phenyl}methanol | Methyl instead of Chlorine | Limited data available |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
